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molecular formula C17H14N2O B8765662 9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide CAS No. 79156-94-8

9-(2-Cyanoethyl)-9H-fluorene-9-carboxamide

Cat. No. B8765662
M. Wt: 262.30 g/mol
InChI Key: VHPSPZRBIFYBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04282170

Procedure details

One hundred g. of 9-carbamoylfluorene was slurried in 3375 ml. of tetrahydrofuran in a 5-liter flask. The mixture was heated to 45° with stirring, and to it was added 10 ml. of Triton B. The mixture was stirred for 15 minutes at constant temperature, and 26.2 g. of acrylonitrile was then added in one portion. The mixture was stirred at the reflux temperature for 3 hours, and was then allowed to cool to room temperature. The mixture was then concentrated under vacuum to a solid, which was purified as described in Example 1 above to obtain 110 g. of product, analytically identical to the product of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2].[C:17](#[N:20])[CH:18]=[CH2:19]>O1CCCC1>[C:1]([C:4]1([CH2:19][CH2:18][C:17]#[N:20])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 45°
ADDITION
Type
ADDITION
Details
to it was added 10 ml
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes at constant temperature, and 26.2 g
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at the reflux temperature for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum to a solid, which
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
to obtain 110 g

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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